molecular formula C10H12F3NS B6260986 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1310241-50-9

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No. B6260986
CAS RN: 1310241-50-9
M. Wt: 235.3
InChI Key:
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Description

2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine, also known as 4-trifluoromethylphenylmethylsulfanylmethanamine or TFMSM, is an organic compound that has been studied for its potential applications in scientific research. It is an aliphatic amine that is derived from the reaction of 4-trifluoromethylphenylmethylsulfanylmethanol with ammonia. This compound has been studied for its potential applications in medicinal chemistry, biochemistry and physiology.

Scientific Research Applications

TFMSM has been studied for its potential applications in medicinal chemistry, biochemistry and physiology. It has been used as a ligand for the synthesis of various drugs, as a catalyst in organic synthesis and as a reagent for the synthesis of various compounds. It has also been used as a reagent for the synthesis of various compounds such as peptides and nucleotides.

Mechanism of Action

The mechanism of action of TFMSM is not well understood. However, it is believed to act as a proton donor in the presence of a base. This protonation reaction is believed to promote the formation of new bonds between the molecules of the compound and other molecules in the reaction. This reaction is believed to be responsible for the formation of new compounds and the synthesis of various drugs.
Biochemical and Physiological Effects
TFMSM has been studied for its potential effects on biochemical and physiological processes. It has been found to have a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. In addition, TFMSM has been found to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the production of leukotrienes, which are important mediators of inflammation and allergic reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using TFMSM in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water and has a low solubility in organic solvents. In addition, it can react with other compounds and may interfere with the results of the experiment.

Future Directions

There are a number of potential future directions for the research and development of TFMSM. For example, further research could be conducted to explore the potential applications of this compound in medicinal chemistry, biochemistry and physiology. In addition, more research could be conducted to explore the potential therapeutic effects of this compound. Additionally, further research could be conducted to explore the potential mechanisms of action of this compound and to identify potential new compounds that could be synthesized using TFMSM. Finally, further research could be conducted to explore the potential applications of this compound in drug delivery systems.

Synthesis Methods

TFMSM can be synthesized from the reaction of 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amineethylphenylmethylsulfanylmethanol with ammonia. This reaction occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction can be conducted at a temperature of 80-90°C for a period of 5-6 hours. The resulting product is a white solid with a melting point of 59-60°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine involves the reaction of 4-(trifluoromethyl)benzaldehyde with methyl mercaptan followed by reductive amination with ethylamine.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "methyl mercaptan", "ethylamine", "sodium triacetoxyborohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 4-(trifluoromethyl)benzaldehyde with methyl mercaptan in the presence of sodium triacetoxyborohydride and acetic acid to form 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol.", "Step 2: Add ethylamine to the reaction mixture and heat under reflux to carry out reductive amination to form 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine.", "Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product." ] }

CAS RN

1310241-50-9

Product Name

2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine

Molecular Formula

C10H12F3NS

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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